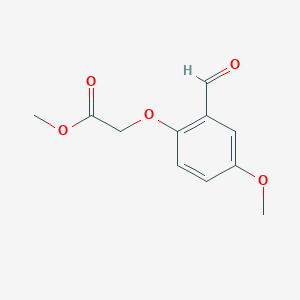

Methyl (2-formyl-4-methoxyphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

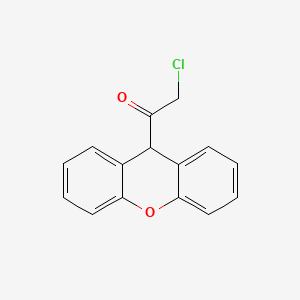

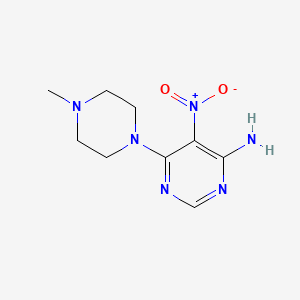

“Methyl (2-formyl-4-methoxyphenoxy)acetate” is a compound with significant scientific applications. It has a molecular weight of 224.21 .

Molecular Structure Analysis

The IUPAC name for this compound is methyl (4-formyl-2-methoxyphenoxy)acetate . The InChI code for this compound is 1S/C11H12O5/c1-14-10-5-8(6-12)3-4-9(10)16-7-11(13)15-2/h3-6H,7H2,1-2H3 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial Agents

Methyl (2-formyl-4-methoxyphenoxy)acetate and its derivatives have been explored for antimicrobial properties. For instance, Yar, Siddiqui, and Ali (2006) synthesized phenoxy acetic acid derivatives and evaluated their anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv. This indicates the potential use of these compounds in developing treatments against bacterial infections (Yar, Siddiqui, & Ali, 2006). Another study by Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives that showed significant activity against Mycobacterium tuberculosis, suggesting a promising avenue for antimycobacterial agents (Ali & Shaharyar, 2007).

Polymerization Agents

In polymer chemistry, this compound derivatives have applications as polymerization agents. Stenzel et al. (2003) synthesized several xanthates, including methyl (4-methoxyphenoxy)carbonothioylsulfanyl acetate, for the living free radical polymerization of vinyl acetate. This work demonstrates its utility in controlling polymerization processes, highlighting its significance in material science (Stenzel et al., 2003).

Synthesis of Novel Compounds

Research on this compound has also led to the synthesis of novel compounds. For instance, a study by Mao et al. (2015) involved the synthesis and characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, showcasing its potential in creating new chemical entities (Mao et al., 2015).

Biological Monitoring

The derivatives of this compound are used in biological monitoring. Dills, Zhu, and Kalman (2001) developed a urinary assay for methoxyphenols, derivatives of this compound, for biological monitoring of wood smoke exposure (Dills, Zhu, & Kalman, 2001).

Anticancer Activity

In the field of oncology, studies have been conducted to evaluate the anticancer activity of this compound derivatives. Sukria et al. (2020) researched the stability and anticancer activity of a Schiff base compound synthesized from vanillin and p-anisidin, related to this compound, against T47D breast cancer cells (Sukria et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-(2-formyl-4-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-9-3-4-10(8(5-9)6-12)16-7-11(13)15-2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPVMBVWMGHXRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2506006.png)

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)

![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)